molecular formula C44H24Cl4N4Ni B14881027 meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II)

meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II)

Cat. No.: B14881027
M. Wt: 809.2 g/mol
InChI Key: IKQQPOVAVATOON-UHFFFAOYSA-N
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Description

meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II): is a metalloporphyrin compound where a nickel ion is coordinated to the nitrogen atoms of the porphyrin ring. The porphyrin ring is substituted with four 4-chlorophenyl groups at the meso positions. This compound is of significant interest due to its unique photophysical and electrochemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II) typically involves the following steps:

    Synthesis of meso-Tetra-(4-chlorophenyl)-porphyrin: This is achieved through the condensation of pyrrole with 4-chlorobenzaldehyde under acidic conditions, followed by oxidation.

    Metalation with Nickel: The free-base porphyrin is then reacted with a nickel salt, such as nickel(II) acetate, in a suitable solvent like chloroform or methanol, under reflux conditions to form the nickel complex.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II) can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products:

    Oxidation: Oxidized porphyrin derivatives.

    Reduction: Reduced porphyrin derivatives.

    Substitution: Substituted porphyrin derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.

    Biology: Investigated for its potential in photodynamic therapy due to its ability to generate singlet oxygen upon light irradiation.

    Medicine: Explored for its use in diagnostic imaging and as a therapeutic agent in cancer treatment.

    Industry: Utilized in the development of sensors and as a component in materials for electronic devices.

Mechanism of Action

The mechanism by which meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II) exerts its effects is primarily through its ability to interact with light and generate reactive oxygen species. The nickel ion in the center of the porphyrin ring plays a crucial role in facilitating electron transfer processes, which are essential for its catalytic and photodynamic activities. The compound can target various molecular pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

    meso-Tetra-(4-carboxyphenyl)-porphyrin-Ni(II): Similar structure but with carboxyphenyl groups instead of chlorophenyl groups.

    meso-Tetra-(4-methoxyphenyl)-porphyrin-Ni(II): Contains methoxyphenyl groups, offering different electronic properties.

    meso-Tetra-(4-nitrophenyl)-porphyrin-Ni(II): Substituted with nitrophenyl groups, which can influence its reactivity and applications.

Uniqueness: meso-Tetra-(4-chlorophenyl)-porphyrin-Ni(II) is unique due to the presence of chlorophenyl groups, which can enhance its photophysical properties and make it more suitable for specific applications, such as photodynamic therapy and catalysis.

Properties

Molecular Formula

C44H24Cl4N4Ni

Molecular Weight

809.2 g/mol

IUPAC Name

nickel(2+);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide

InChI

InChI=1S/C44H24Cl4N4.Ni/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2

InChI Key

IKQQPOVAVATOON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Ni+2]

Origin of Product

United States

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